molecular formula C15H9Cl3N4O4 B12003505 2-(2-(4-CL-3-Nitrobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide CAS No. 769147-07-1

2-(2-(4-CL-3-Nitrobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide

Cat. No.: B12003505
CAS No.: 769147-07-1
M. Wt: 415.6 g/mol
InChI Key: JRQUIPLPUOUDKR-FBCYGCLPSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Name: 2-(2-(4-CL-3-Nitrobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide

    IUPAC Name: N-(2,3-dichlorophenyl)-2-oxo-2-(2-(4-chloro-3-nitrobenzylidene)hydrazino)acetamide

The compound belongs to the class of hydrazones, characterized by the presence of a hydrazone functional group (–NHN=). It combines aromatic rings, nitro groups, and carbonyl functionalities, making it intriguing for various applications.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactions::

    Oxidation: The nitro group (–NO₂) can undergo reduction to an amino group (–NH₂) or oxidation to a nitroso group (–NO).

    Substitution: The chloro groups can be substituted by other functional groups.

    Hydrazone Formation: The compound readily forms hydrazones with aldehydes or ketones.

Common Reagents and Conditions::

    Reduction: Sodium dithionite (Na₂S₂O₄) in aqueous solution.

    Substitution: Various nucleophiles (e.g., amines, thiols).

    Hydrazone Formation: Acidic conditions (e.g., acetic acid).

Major Products::
  • Reduction of the nitro group yields the corresponding amino compound.
  • Substitution of chloro groups leads to various derivatives.

Scientific Research Applications

    Medicinal Chemistry: Investigated as potential antimicrobial agents due to their hydrazone moiety.

    Organic Synthesis: Used as building blocks for more complex molecules.

    Photophysics: Studied for their fluorescence properties.

Mechanism of Action

    Target: The compound may interact with enzymes or receptors due to its structural features.

    Pathways: Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

    Similar Compounds:

    Uniqueness: The combination of chloro and nitro groups in this compound sets it apart.

Properties

CAS No.

769147-07-1

Molecular Formula

C15H9Cl3N4O4

Molecular Weight

415.6 g/mol

IUPAC Name

N'-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide

InChI

InChI=1S/C15H9Cl3N4O4/c16-9-5-4-8(6-12(9)22(25)26)7-19-21-15(24)14(23)20-11-3-1-2-10(17)13(11)18/h1-7H,(H,20,23)(H,21,24)/b19-7+

InChI Key

JRQUIPLPUOUDKR-FBCYGCLPSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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